molecular formula C13H19NO B1652707 N,N-diethyl-3,5-dimethylbenzamide CAS No. 15930-57-1

N,N-diethyl-3,5-dimethylbenzamide

Cat. No.: B1652707
CAS No.: 15930-57-1
M. Wt: 205.3 g/mol
InChI Key: UROJKXMFIZCRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-3,5-dimethylbenzamide is a chemical compound of significant interest in specialized organic synthesis and pharmaceutical research. As a substituted benzamide, it serves as a valuable building block and intermediate for the preparation of more complex molecules. Its structure, featuring dimethyl substitutions on the benzamide ring, is studied for its potential to sterically influence reactivity and metabolic pathways, a property observed in related procainamide analogues where similar substitutions were shown to prevent N-acetylation and increase plasma half-life . Research into analogous N,N-diethylbenzamide compounds demonstrates their utility in catalytic reduction reactions for the synthesis of amines and in the development of advanced drug delivery systems, such as controlled-release hydrogels designed to modulate skin permeation . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

15930-57-1

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N,N-diethyl-3,5-dimethylbenzamide

InChI

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3

InChI Key

UROJKXMFIZCRIF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C)C

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C)C

Origin of Product

United States

Scientific Research Applications

Insect Repellent Properties

Overview
N,N-Diethyl-3,5-dimethylbenzamide is primarily known for its efficacy as an insect repellent. It has been extensively studied for its ability to deter a wide range of insects, including mosquitoes and bed bugs.

Efficacy Studies

  • Repellency to Mosquitoes : Research indicates that formulations containing this compound provide significant protection against various mosquito species. For instance, studies have shown that concentrations as low as 10% can repel over 94% of mosquitoes for extended periods .
  • Bed Bug Deterrence : In controlled experiments, this compound demonstrated high repellency rates against bed bugs. For example, a 10% solution was effective for up to 14 days against tropical bed bugs .

Solubilization of Poorly Water-Soluble Drugs

Hydrotropic Agent
this compound acts as a hydrotropic agent, enhancing the solubility of drugs that are poorly soluble in water. This property is crucial in pharmaceutical formulations where solubility directly affects bioavailability.

Case Studies and Findings

  • Drug Formulation Studies : A study published in the Journal of Pharmaceutical Sciences highlighted the compound's ability to solubilize various poorly soluble drugs through hydrotropic interactions. The presence of aromatic rings in the drug molecules significantly influenced the solubilization efficiency .
  • Mechanism of Action : The mechanism involves the formation of micelles that encapsulate the poorly soluble drugs, thereby improving their stability and delivery efficiency .

Chemical Synthesis Applications

Synthetic Utility
this compound is utilized in organic synthesis as a precursor for various chemical reactions. Its structure allows it to participate in reactions that form more complex molecules.

Research Insights

  • Deuterium Exchange Studies : Research involving deuterium exchange has shown that this compound can be used as a substrate for studying reaction mechanisms involving cytochrome P450 enzymes . This has implications for understanding drug metabolism and designing safer pharmaceuticals.
  • Reactivity with Lanthanide Complexes : The compound has been investigated for its reactivity with lanthanide complexes, leading to the formation of valuable intermediates used in further synthetic applications .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Insect RepellentEffective against mosquitoes and bed bugsOver 94% repellency at 10% concentration
Drug SolubilizationEnhances solubility of poorly water-soluble drugsImproves bioavailability through micelle formation
Chemical SynthesisUsed as a precursor in organic synthesisParticipates in reactions with cytochrome P450

Comparison with Similar Compounds

Comparison with Structural Analogues

N,N-Diisopropyl-3,5-dimethylbenzamide
  • Structure : Diisopropylamine substituent at the benzamide nitrogen.
  • Synthesis : Bromination with N-bromosuccinimide (NBS) yields 2-bromo-N,N-diisopropyl-3,5-dimethylbenzamide (89% yield) .
  • Key Differences :
    • Steric Hindrance : The bulkier diisopropyl group increases steric hindrance, resulting in a higher melting point (200–201°C) compared to the liquid state of the diethyl analogue .
    • Reactivity : Enhanced steric bulk may slow reaction kinetics in metal-catalyzed processes but improves regioselectivity.
N-Methoxy-3,5-dimethylbenzamide
  • Structure : Methoxy group at the benzamide nitrogen.
  • Applications : Used in palladium-catalyzed synthesis of 3-hydroxyisoindolin-1-ones .
  • Directing Group Utility: Lacks the steric bulk of diethylamine, making it less effective in sterically demanding reactions.
3,5-Di-tert-butyl-N-(1-naphthyl)benzamide
  • Structure : Bulky tert-butyl groups at 3,5-positions and a naphthyl substituent.
  • Applications : Forms crystalline adducts in host-guest chemistry due to its rigid, bulky structure .
  • Key Differences :
    • Solubility : The tert-butyl groups reduce solubility in polar solvents compared to the more flexible diethyl analogue.
    • Crystal Packing : Enhanced van der Waals interactions due to tert-butyl groups enable stable crystal lattice formation.
N-(3,5-Dihydroxyphenyl)-4-(dimethylamino)benzamide (8k)
  • Structure: Dimethylamino and dihydroxyphenyl groups.
  • Applications : Evaluated for biological activity in resveratrol analogues .
  • Key Differences :
    • Hydrogen Bonding : The dihydroxyphenyl group enables hydrogen bonding, enhancing interactions with biological targets.
    • Polarity : Increased polarity compared to the hydrophobic diethyl analogue.
N-(4-Hydroxyphenyl)-N-methylbenzamide Derivatives
  • Structure : Hydroxyphenyl and methyl groups.
  • Applications : Studied for structural mimicry of natural products .
  • Key Differences :
    • Metabolic Stability : Hydroxyl groups may increase susceptibility to glucuronidation, reducing bioavailability compared to the diethyl analogue.

Physicochemical Properties

Compound Molecular Weight Physical State Melting Point/Boiling Point Key Applications References
N,N-Diethyl-3,5-dimethylbenzamide 283.38 Colorless oil Not reported C–H functionalization
N,N-Diisopropyl-3,5-dimethylbenzamide 313.43 White solid 200–201°C Bromination reactions
N-Methoxy-3,5-dimethylbenzamide 179.21 Solid Not reported Isoindolinone synthesis
3,5-Di-tert-butyl-N-(1-naphthyl)benzamide 403.58 Solid Not reported Host-guest chemistry
N-(3,5-Dihydroxyphenyl)-4-(dimethylamino)benzamide 286.32 Solid Not reported Bioactive resveratrol analogues

Research Findings and Trends

  • Synthetic Utility : this compound’s balance of steric bulk and electronic donation makes it superior for C–H functionalization compared to more hindered (e.g., diisopropyl) or less donating (e.g., methoxy) analogues .
  • Biological Relevance: Hydroxyl- and amino-substituted benzamides show promise in drug discovery but require structural optimization for pharmacokinetics .

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method for synthesizing N,N-diethyl-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with diethylamine via an acid chloride intermediate. The process proceeds in three stages:

  • Formation of the Acid Chloride :

    • 3,5-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.
    • Typical conditions: Reflux at 60–80°C for 2–4 hours in dichloromethane (DCM) or toluene.
    • The reaction is driven to completion by the evolution of HCl gas, which is neutralized using a base trap.
  • Amidation with Diethylamine :

    • The acid chloride is reacted with excess diethylamine (≥2 equivalents) in a polar aprotic solvent (e.g., tetrahydrofuran (THF) or DCM).
    • Temperature control (0–25°C) prevents exothermic side reactions.
    • Triethylamine (TEA) is often added as a proton scavenger to enhance yield.
  • Purification :

    • The crude product is washed with aqueous HCl (5%) to remove unreacted amine, followed by sodium bicarbonate to eliminate residual acid.
    • Final purification via recrystallization (hexane/ethyl acetate) or column chromatography (silica gel, 9:1 hexane:ethyl acetate) yields >85% purity.

Key Advantages : High scalability, readily available starting materials, and compatibility with industrial production.

Coupling Agent-Assisted Synthesis

For laboratories avoiding acid chlorides, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed:

  • Reaction Scheme :

    • 3,5-Dimethylbenzoic acid (1 equiv), DCC (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are stirred in THF at 0°C.
    • Diethylamine (1.5 equiv) is added dropwise, and the mixture is refluxed for 12–16 hours.
    • The dicyclohexylurea (DCU) byproduct is removed by filtration, and the product is isolated via solvent evaporation.
  • Yield Optimization :

    • Yields range from 70–78% depending on solvent choice (THF > DCM > DMF).
    • Microwave-assisted reactions (100°C, 30 minutes) reduce reaction time but require specialized equipment.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow chemistry to enhance throughput and safety:

  • Reactor Design :

    • Two parallel streams: (1) 3,5-dimethylbenzoic acid in SOCl₂, (2) diethylamine in DCM.
    • Mixing at a T-junction followed by a heated tubular reactor (50°C, residence time = 10 minutes).
  • Advantages :

    • 95% conversion efficiency.
    • Reduced solvent waste compared to batch processes.

Catalytic Innovations

Recent studies highlight lanthanum-based catalysts (e.g., La(CH₂C₆H₄NMe₂-o)₃) for amide synthesis under mild conditions:

  • Conditions : 5 mol% catalyst, HBpin (pinacolborane) as a reducing agent, 25°C in 1,3,5-trimethylbenzene.
  • Mechanism : Borane-mediated activation of the carboxylic acid, enabling direct coupling with amines without acid chloride formation.
  • Yield : 82–89% with >99% selectivity.

Optimization Strategies

Solvent Effects

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
THF 7.6 78 92
DCM 8.9 85 95
Toluene 2.4 68 88
Ethyl Acetate 6.0 72 90

Polar aprotic solvents like DCM maximize nucleophilic attack by diethylamine on the electrophilic carbonyl carbon.

Temperature and Stoichiometry

  • Diethylamine Excess : A 1:2 molar ratio (acid:amine) suppresses oligomerization, increasing yield to 88%.
  • Low-Temperature Control : Maintaining 0–5°C during amine addition minimizes N-oxide byproducts.

Challenges and Mitigation

Byproduct Formation

  • O-Acylation : Competing esterification is mitigated by using anhydrous conditions and molecular sieves.
  • Diethylamine Hydrochloride Precipitation : Excess TEA (1.5 equiv) prevents salt-induced reaction stalling.

Purification Difficulties

  • Chromatography vs. Recrystallization :
    • Silica gel chromatography resolves co-eluting impurities but increases cost.
    • Recrystallization from hexane/ethyl acetate (3:1) offers 90% recovery with >98% purity.

Emerging Techniques

Enzymatic Amidation

Pilot-scale studies using lipases (e.g., Candida antarctica Lipase B) in ionic liquids demonstrate:

  • Conditions : 40°C, 24 hours, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]).
  • Yield : 76% with no racemization, ideal for chiral derivatives.

Photocatalytic Methods

Visible-light-driven amidation using eosin Y as a photocatalyst:

  • Mechanism : Single-electron transfer (SET) activates the carboxylic acid.
  • Advantages : Room temperature, no hazardous reagents, 80% yield.

Industrial Production Protocols

Parameter Laboratory Scale Pilot Plant Full Production
Batch Size 0.1–1 kg 10–50 kg 100–500 kg
Reactor Type Glass Flask Stainless Steel Continuous Flow
Purification Column Chromatography Centrifugal Partition Crystallization
Typical Yield 75–85% 80–88% 85–90%
Purity >95% >97% >99%

Q & A

Q. What are the optimal synthetic routes for N,N-diethyl-3,5-dimethylbenzamide, and how can reaction yields be improved?

The compound is typically synthesized via electrophilic substitution or halogenation of pre-functionalized benzamide derivatives. For example, halogenation using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions (e.g., 80°C, 16 hours) achieves moderate yields (54–56%) . Key optimization steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification : Column chromatography (silica gel, n-hexane/EtOAc gradients) followed by normal-phase HPLC improves purity .
  • Stoichiometry : A 2:1 molar ratio of halogenating agent (NIS/NBS) to substrate ensures complete conversion .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound and its derivatives?

  • 1H-NMR : Look for aromatic protons (δ 6.85–7.02 ppm) and alkyl groups (δ 1.25 ppm for CH3, δ 3.05–3.79 ppm for CH2) .
  • 13C-NMR : Carbonyl signals at δ 169.0 ppm and quaternary aromatic carbons at δ 137.2–139.0 ppm .
  • IR : Key stretches include C=O (1631–1628 cm⁻¹) and aromatic C-H (2973–2932 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., m/z 285 for brominated derivatives) and fragmentation patterns (e.g., m/z 219, 209) confirm functionalization .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for targeted applications?

Regioselectivity is achieved through:

  • Directing groups : The amide moiety directs electrophilic substitution to the ortho/para positions. Halogenation at the 2-position is favored due to steric and electronic effects .
  • Temperature control : Higher temperatures (80°C) improve selectivity for bromination over iodination .
  • Catalysis : Ru-catalyzed C–H activation (as in ) enables late-stage diversification without pre-functionalization .

Q. How should researchers resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from:

  • Tautomerism : Check for keto-enol tautomers via variable-temperature NMR.
  • Byproducts : Use HPLC-MS to identify impurities (e.g., dihalogenated byproducts from excess NBS) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation when spectral data are ambiguous.

Q. What methodologies are effective for studying the biological interactions of this compound derivatives?

  • Mannich base synthesis : Introduce bioactive moieties (e.g., succinimide) via condensation reactions to enhance bioactivity .
  • DNA interaction assays : UV-Vis titration and fluorescence quenching evaluate binding affinity to nucleic acids .
  • Enzyme inhibition studies : Molecular docking and kinetic assays assess interactions with target enzymes (e.g., cyclooxygenase) .

Methodological Challenges

Q. How can researchers mitigate decomposition during purification of halogenated derivatives?

  • Low-temperature processing : Conduct column chromatography at 4°C to stabilize reactive intermediates.
  • Inert atmosphere : Use argon/nitrogen during HPLC to prevent oxidation .
  • Additives : Include 0.1% trifluoroacetic acid in mobile phases to suppress silanol interactions on silica gel .

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Optimize transition states for electrophilic substitution using Gaussian or ORCA software.
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
  • Database mining : Cross-reference spectral libraries (NIST WebBook) for analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.